molecular formula C42H38N4 B14700137 1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] CAS No. 21123-36-4

1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]

Cat. No.: B14700137
CAS No.: 21123-36-4
M. Wt: 598.8 g/mol
InChI Key: ZTQOEHUFBIPXQV-UHFFFAOYSA-N
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Description

1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] is a complex organic compound with the molecular formula C42H38N4 This compound is characterized by its unique structure, which includes two hydrazine groups connected by a butane chain, each bonded to a diphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] typically involves the reaction of 1,4-dibromobutane with 2-(diphenylmethylidene)-1-phenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazine groups.

    Reduction: Reduced forms of the hydrazine groups.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diphenylphosphino)butane: Similar in structure but contains phosphine groups instead of hydrazine groups.

    1,4-Diphenyl-2-butene: Contains a butene chain with phenyl groups but lacks the hydrazine and diphenylmethylidene groups.

Uniqueness

1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] is unique due to its combination of hydrazine and diphenylmethylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

21123-36-4

Molecular Formula

C42H38N4

Molecular Weight

598.8 g/mol

IUPAC Name

N,N'-bis(benzhydrylideneamino)-N,N'-diphenylbutane-1,4-diamine

InChI

InChI=1S/C42H38N4/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36)43-45(39-29-15-5-16-30-39)33-19-20-34-46(40-31-17-6-18-32-40)44-42(37-25-11-3-12-26-37)38-27-13-4-14-28-38/h1-18,21-32H,19-20,33-34H2

InChI Key

ZTQOEHUFBIPXQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NN(CCCCN(C2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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